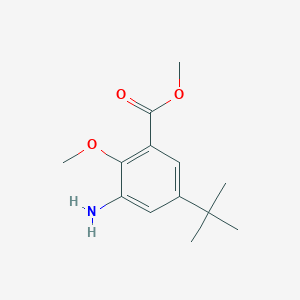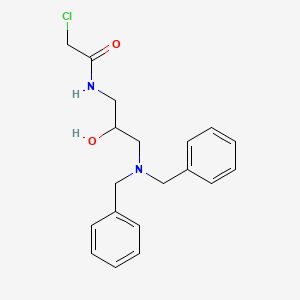![molecular formula C15H25N3O3 B8514985 tert-butyl 4-[hydroxy-(3-methylimidazol-4-yl)methyl]piperidine-1-carboxylate](/img/structure/B8514985.png)
tert-butyl 4-[hydroxy-(3-methylimidazol-4-yl)methyl]piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl 4-[hydroxy-(3-methylimidazol-4-yl)methyl]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a hydroxy-methyl-imidazole group and a tert-butyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[hydroxy-(3-methylimidazol-4-yl)methyl]piperidine-1-carboxylate typically involves multi-step organic reactionsThe final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl 4-[hydroxy-(3-methylimidazol-4-yl)methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like tosyl chloride.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Tosyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a reduced imidazole derivative.
Substitution: Formation of tosylated derivatives.
Wissenschaftliche Forschungsanwendungen
tert-butyl 4-[hydroxy-(3-methylimidazol-4-yl)methyl]piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl 4-[hydroxy-(3-methylimidazol-4-yl)methyl]piperidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, potentially involving hydrogen bonding and hydrophobic interactions with proteins or enzymes. The imidazole ring may play a crucial role in binding to active sites, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 4-(1H-imidazol-4-yl)piperidine-1-carboxylate
- tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate
Uniqueness
tert-butyl 4-[hydroxy-(3-methylimidazol-4-yl)methyl]piperidine-1-carboxylate is unique due to the presence of the hydroxy-methyl-imidazole group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H25N3O3 |
|---|---|
Molekulargewicht |
295.38 g/mol |
IUPAC-Name |
tert-butyl 4-[hydroxy-(3-methylimidazol-4-yl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H25N3O3/c1-15(2,3)21-14(20)18-7-5-11(6-8-18)13(19)12-9-16-10-17(12)4/h9-11,13,19H,5-8H2,1-4H3 |
InChI-Schlüssel |
JGWVZXQGRVTOGX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C2=CN=CN2C)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2,3-Difluoro-6-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B8514924.png)

![1-[2-(Naphthalene-2-yloxy)-phenyl]-ethanone](/img/structure/B8514934.png)
![Decyl 7-[carbamoyl(4-hydroxynonyl)amino]heptanoate](/img/structure/B8514936.png)




![1h-Pyrazolo[3,4-b]pyridine-5-carboxylic acid,4-(3-chlorophenyl)-1-ethyl-4,7-dihydro-6-methyl-,ethyl ester](/img/structure/B8514977.png)



![Ethyl 7-ethyl-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B8514997.png)
